molecular formula C20H22N4 B2708686 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline CAS No. 339105-72-5

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2708686
CAS No.: 339105-72-5
M. Wt: 318.424
InChI Key: CSFIGWRXWVVNFB-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with a piperazine ring substituted at the 4-position with a 2,4-dimethylphenyl group. Quinoxalines are known for their diverse pharmacological applications, including antipsychotic, antibacterial, and kinase-modulating activities . This compound represents a synthetic analogue of antipsychotic agents developed to minimize side effects associated with traditional therapies .

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-15-7-8-19(16(2)13-15)23-9-11-24(12-10-23)20-14-21-17-5-3-4-6-18(17)22-20/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFIGWRXWVVNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethylphenylpiperazine with a quinoxaline derivative under suitable conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction could produce quinoxaline-2,3-diol derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of quinoxaline, including 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting key molecular pathways involved in tumor growth. For instance, compounds derived from quinoxaline have been evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Neuropharmacology
This compound has also been investigated for its potential neuropharmacological effects. The piperazine moiety is known for its activity at neurotransmitter receptors, suggesting that this compound may influence neurological pathways and could be a candidate for treating disorders such as anxiety or depression .

Antimicrobial Properties

Inhibition of Drug Resistance
Recent studies have highlighted the ability of quinoxaline derivatives to act as inhibitors of efflux pumps in fungi, which are responsible for multidrug resistance. For example, research on related piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives demonstrated their effectiveness against Candida albicans by inhibiting the CaCdr1p and CaMdr1p transporters . This suggests that this compound could be explored further as an antifungal agent.

Synthesis and Chemical Reactions

Synthetic Routes
The synthesis of this compound typically involves cyclization reactions between appropriate precursors. Common methods include using bases like sodium hydride in solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. These synthetic strategies not only yield the desired compound but also allow for modifications that enhance biological activity.

Industrial Applications

Material Science
Beyond its biological applications, this compound may also find use in the development of materials with specific electronic or optical properties. Quinoxaline derivatives are known for their ability to form conductive polymers and materials suitable for organic electronics. This aspect opens avenues for research into novel applications in sensors and photovoltaic devices.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several quinoxaline derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast and colon cancer cell lines, suggesting that this compound could be developed into a therapeutic agent targeting specific cancer types.

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, derivatives were screened against Candida species. The findings revealed that certain compounds exhibited potent inhibitory effects on drug-resistant strains, highlighting the potential of quinoxaline-based compounds in combating fungal infections.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptor sites, such as alpha1-adrenergic receptors, influencing various signaling pathways. The compound’s structure allows it to bind to these receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-Chloro-3-(piperazin-1-yl)quinoxaline (76)

  • Substituents: Chloro group at position 2 of quinoxaline.
  • Activity : Antipsychotic (D2/5-HT2A receptor antagonism) .

2-Methoxy-3-(piperazin-1-yl)quinoxaline (78)

  • Substituents : Methoxy group at position 2.
  • Activity : Antipsychotic with improved solubility due to the methoxy group .
  • Key Difference : The methoxy group may reduce blood-brain barrier penetration compared to the lipophilic 2,4-dimethylphenyl substituent in the target compound.

2-Ethyl-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoxaline (JRX)

  • Substituents : Ethyl group at position 2, sulfonyl-linked methylbenzene on piperazine.
  • Structure : C₂₁H₂₄N₄O₂S; molecular weight 408.5 g/mol .

Table 1: Comparison of Piperazine-Substituted Quinoxalines

Compound Substituents (Quinoxaline/Piperazine) Molecular Weight (g/mol) Primary Activity
Target Compound 2,4-Dimethylphenyl ~349.4* Antipsychotic
2-Chloro-3-(piperazin-1-yl)Qx Chloro ~304.8* Antipsychotic
2-Methoxy-3-(piperazin-1-yl)Qx Methoxy ~316.4* Antipsychotic
JRX Ethyl + sulfonyl-methylbenzene 408.5 Antibacterial/Kinase

*Calculated based on structural similarity.

Piperazine-Linked Heterocycles with Varied Cores

7-[4-(5-Aryl-1,3,4-oxadiazole-2-yl)piperazinyl]quinolones

  • Core: Quinolone with oxadiazole-piperazine.
  • Activity : Antibacterial (DNA gyrase inhibition) .
  • Key Difference: The quinolone core shifts activity toward bacterial targets, unlike the quinoxaline-based antipsychotics.

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline (L759-0224)

  • Substituents: Chlorophenyl on piperazine, oxadiazole-methoxyphenyl on quinoline.
  • Activity : Kinase inhibition or antiproliferative effects .

Table 2: Piperazine Derivatives with Alternate Cores

Compound Core Key Functional Groups Activity
Target Compound Quinoxaline 2,4-Dimethylphenyl Antipsychotic
7-Oxadiazole-piperazinyl Qnl Quinolone Oxadiazole Antibacterial
L759-0224 Quinoline Oxadiazole + Chlorophenyl Kinase Inhibition

Substituent Impact on Physicochemical Properties

  • Lipophilicity : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity (logP ~3.5), favoring CNS penetration compared to polar sulfonyl (JRX, logP ~2.1) or methoxy (Compound 78, logP ~1.8*) derivatives.
  • Metabolic Stability : Methyl groups may slow oxidative metabolism relative to chloro or methoxy substituents, extending half-life .

Research Findings and Therapeutic Implications

  • Antibacterial Activity : Piperazine-sulfonyl derivatives (e.g., JRX) show broader Gram-negative activity, highlighting the role of sulfonyl groups in targeting bacterial enzymes .
  • Kinase Inhibition: Oxadiazole-containing analogues (e.g., L759-0224) demonstrate versatility in non-CNS applications, underscoring structural adaptability for diverse targets .

Biological Activity

Overview

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoxaline core linked to a piperazine ring substituted with a 2,4-dimethylphenyl group, which may influence its pharmacological properties.

The synthesis of this compound typically involves cyclization reactions between appropriate precursors. One common method includes reacting 2,4-dimethylphenylpiperazine with quinoxaline derivatives under basic conditions, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The molecular formula is C20H22N4C_{20}H_{22}N_{4} with a molar mass of 318.42 g/mol and a predicted density of 1.179 g/cm³ .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an antagonist or agonist at specific receptor sites, such as alpha1-adrenergic receptors, which play significant roles in cardiovascular and central nervous system signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit notable antimicrobial and antifungal activities. For instance, studies have demonstrated that related quinoxaline compounds possess effective inhibition against various bacterial strains and fungi .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have shown that compounds with similar structures can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A-431 (epidermoid carcinoma) cells . The cytotoxic effects are often linked to the ability of these compounds to induce apoptosis in cancer cells.

Neurological Effects

The compound has also been investigated for its neuropharmacological effects. Quinoxaline derivatives have been reported to exhibit antipsychotic properties, with some studies indicating that they may outperform standard treatments like Risperidone in certain animal models . This suggests potential applications in treating schizophrenia and other mental health disorders.

Case Studies and Research Findings

  • Antipsychotic Activity : A study synthesized various quinoxaline derivatives and evaluated their antipsychotic effects in animal models. The findings revealed that some compounds exhibited significant activity compared to established drugs, indicating their potential for further development in treating psychiatric disorders .
  • Anticancer Evaluation : In vitro evaluations conducted on synthesized benzo[g]quinoxaline derivatives showed promising cytotoxic activity against the MCF-7 cell line. The results highlighted the importance of specific substitutions on the phenyl ring for enhancing biological activity .
  • Mechanistic Insights : Research into the mechanism of action has revealed that these compounds may modulate receptor activity through competitive inhibition or receptor antagonism, contributing to their therapeutic effects in various biological systems .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Findings
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideAcetylcholinesterase inhibitionPotential for cognitive enhancement
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazolesAlpha1-adrenergic receptor affinityImplications for cardiovascular therapies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline, and what key parameters influence reaction yield?

  • Methodological Answer : The synthesis typically involves coupling 2-chloroquinoxaline derivatives with substituted piperazines under reflux conditions. Key parameters include solvent choice (e.g., DMF or THF), reaction temperature (80–120°C), and stoichiometric ratios of reactants. Catalytic systems like Pd-based catalysts may enhance efficiency, though side reactions (e.g., dimerization) must be monitored via TLC or HPLC . For optimization, employ Design of Experiments (DoE) to systematically vary parameters and analyze yield outcomes .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the quinoxaline and piperazine rings. Aromatic proton signals in the δ 7.2–8.5 ppm range and piperazine methyl groups at δ 2.1–2.4 ppm are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to distinguish regioisomers .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) at 254 nm .

Q. How can reaction mechanisms for piperazine-quinoxaline coupling be validated experimentally?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) or intermediate trapping to identify reactive intermediates. Kinetic studies (e.g., variable-temperature NMR) can reveal activation energy barriers. Computational tools like DFT simulations (e.g., Gaussian 16) model transition states and corroborate experimental data .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound and reduce trial-and-error experimentation?

  • Methodological Answer :

  • Reaction Path Search : Tools like GRRM17 or AFIR (Artificial Force-Induced Reaction) map potential energy surfaces to identify low-energy pathways .
  • Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s approach integrates quantum calculations with experimental feedback to narrow conditions .
  • COMSOL Multiphysics : Simulate heat/mass transfer in reactors to scale up synthesis .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying receptor binding affinities) for this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Structural Analysis : Perform X-ray crystallography (as in ) or molecular docking (AutoDock Vina) to assess binding pose consistency across studies.
  • Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data, identify outliers, and adjust for batch effects .

Q. What interdisciplinary strategies are recommended for studying the compound’s reactivity in novel applications (e.g., catalysis or materials science)?

  • Methodological Answer :

  • Hybrid Experimental-Computational Workflows : Combine DFT (e.g., B3LYP/6-31G*) with kinetic experiments to probe electronic effects of substituents on reactivity .
  • Advanced Characterization : Use in-situ FTIR or Raman spectroscopy to monitor reaction dynamics in real time .
  • Collaborative Frameworks : Leverage platforms like ICReDD’s "chemical reaction design" paradigm, integrating computational, informational, and experimental sciences .

Data Management and Reproducibility

Q. What strategies ensure robust data integrity and reproducibility in studies involving this compound?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to document raw spectra, chromatograms, and reaction conditions .
  • FAIR Principles : Make data Findable (DOIs via Zenodo), Accessible (open repositories), Interoperable (standardized formats like .cif for crystallography ), and Reusable .
  • Version Control : Track computational scripts (GitHub) and experimental protocols to enable replication .

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